3-Bromo-2,4-dichloro-8-fluoroquinoline
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Overview
Description
3-Bromo-2,4-dichloro-8-fluoroquinoline is a quinoline derivative with the molecular formula C9H3BrCl2FN and a molecular weight of 294.94 g/mol . This compound is part of the broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 3-Bromo-2,4-dichloro-8-fluoroquinoline typically involves multi-step reactions. One common method includes the bromination, chlorination, and fluorination of quinoline derivatives. For instance, starting with 2-fluoro-3-chloronitrobenzene, bromine can be added under controlled conditions to achieve the desired product . Industrial production methods often involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
3-Bromo-2,4-dichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally undergo such reactions under appropriate conditions.
Cross-Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
3-Bromo-2,4-dichloro-8-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antiviral, and antineoplastic activities.
Material Science: These compounds are used in the development of liquid crystals and other advanced materials.
Agriculture: Some fluorinated quinolines are used as agrochemicals due to their biological activity.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloro-8-fluoroquinoline involves its interaction with various molecular targets. The incorporation of fluorine enhances its biological activity, allowing it to inhibit specific enzymes or interact with DNA . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Bromo-2,4-dichloro-8-fluoroquinoline can be compared with other fluorinated quinolines, such as:
These compounds share similar structural features but differ in their halogenation patterns, which can influence their reactivity and biological activity. The unique combination of bromine, chlorine, and fluorine in this compound provides it with distinct properties that can be advantageous in specific applications.
Properties
CAS No. |
1447959-10-5 |
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Molecular Formula |
C9H3BrCl2FN |
Molecular Weight |
294.93 g/mol |
IUPAC Name |
3-bromo-2,4-dichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H3BrCl2FN/c10-6-7(11)4-2-1-3-5(13)8(4)14-9(6)12/h1-3H |
InChI Key |
UCBQNVCTFYQBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)Br)Cl |
Origin of Product |
United States |
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